molecular formula C11H22O2Si B13703729 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one CAS No. 1798337-01-5

3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one

Cat. No.: B13703729
CAS No.: 1798337-01-5
M. Wt: 214.38 g/mol
InChI Key: RKXXXXJSKVAFRT-UHFFFAOYSA-N
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Description

3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one is an organosilicon compound that features a cyclobutanone core with a tert-butyldimethylsilyloxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process . The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale silylation reactions using tert-butyldimethylsilyl chloride and appropriate bases. The process may be optimized for yield and purity through the use of continuous flow reactors, which offer better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one primarily involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis. The tert-butyldimethylsilyl group is stable under a variety of conditions, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one is unique due to its cyclobutanone core, which imparts distinct reactivity compared to linear or branched silyl ethers. This structural feature allows for specific applications in synthetic routes where ring strain and reactivity are advantageous .

Properties

CAS No.

1798337-01-5

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-one

InChI

InChI=1S/C11H22O2Si/c1-10(2,3)14(5,6)13-11(4)7-9(12)8-11/h7-8H2,1-6H3

InChI Key

RKXXXXJSKVAFRT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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